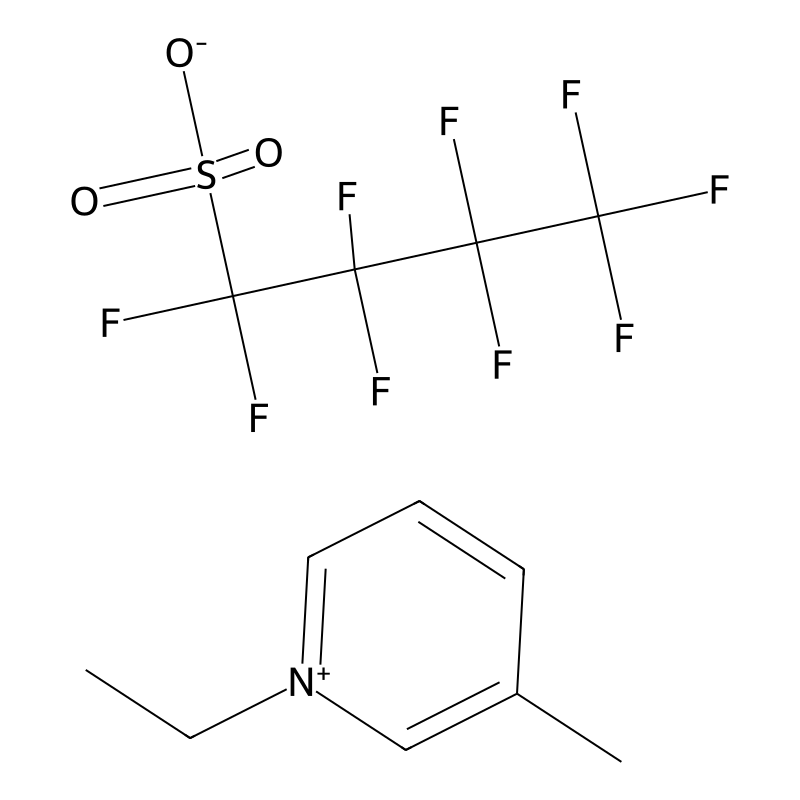1-Ethyl-3-methylpyridinium perfluorobutanesulfonate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-Ethyl-3-methylpyridinium perfluorobutanesulfonate is a quaternary ammonium salt characterized by the presence of a pyridinium cation and a perfluorobutanesulfonate anion. Its molecular formula is C₁₂H₁₂F₉NO₃S, and it possesses unique properties derived from its ionic structure, including high thermal stability and low volatility. The compound appears as a yellow to red liquid at room temperature, with a melting point below 25 °C and notable thermophysical properties such as high thermal conductivity and low viscosity .
- Solvent: Due to its ability to dissolve various compounds, EMPBr can be used as a solvent in reactions where traditional solvents are not suitable.
- Catalyst: The ionic nature of EMPBr can influence reaction rates and pathways, potentially acting as a catalyst in specific reactions.
Ionic Liquids and Their Advantages:
EMPBS belongs to a class of chemicals called ionic liquids (ILs). Unlike traditional salts, ILs exist as liquids at room temperature. This unique property offers several advantages for research, including:
- High thermal and chemical stability ()
- Negligible vapor pressure, reducing environmental impact ()
- Tunable properties by modifying the constituent ions
These advantages make ILs attractive for various scientific applications.
EMPBS for Material Synthesis:
EMPBS shows promise in material synthesis due to its ability to dissolve a wide range of materials. Researchers are exploring its use in the synthesis of:
- Graphene-based nanomaterials: EMPBS can act as a stabilizer for graphene dispersions, improving their properties for various applications ()
Potential Applications in Electrochemistry:
The ionic conductivity of EMPBS makes it a potential candidate for electrochemical applications. Research is ongoing to explore its use in:
- Ionic liquids for batteries: EMPBS might serve as an electrolyte in next-generation batteries due to its stability and conductivity properties
The synthesis of 1-ethyl-3-methylpyridinium perfluorobutanesulfonate typically involves the reaction of 1-ethyl-3-methylpyridine with perfluorobutanesulfonic acid. This process can be conducted under controlled conditions to ensure high purity and yield. The reaction generally proceeds through protonation of the nitrogen atom in the pyridine ring, followed by nucleophilic attack by the sulfonic acid, resulting in the formation of the desired salt .
1-Ethyl-3-methylpyridinium perfluorobutanesulfonate finds applications across various fields:
- Solvent: It serves as an effective solvent for organic reactions due to its ionic nature.
- Catalyst: The compound is utilized in catalytic processes, enhancing reaction rates and selectivity.
- Electrolyte: Its unique properties make it suitable for use in electrochemical applications, including batteries and fuel cells.
- Surfactant: The surfactant properties are beneficial in formulations requiring surface tension reduction .
Interaction studies involving 1-ethyl-3-methylpyridinium perfluorobutanesulfonate have focused on its behavior in mixed solvent systems and its compatibility with other ionic liquids. These studies reveal that this compound can enhance solubility and stability of various solutes, indicating its potential for use in complex formulations. Additionally, its interactions with biological membranes warrant further investigation to assess its safety and efficacy in biomedical applications .
Several compounds share structural similarities with 1-ethyl-3-methylpyridinium perfluorobutanesulfonate. Here are a few notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-Ethyl-3-methylimidazolium tetrafluoroborate | Imidazolium cation | Strongly hygroscopic, used in ionic liquid applications |
| 1-Methyl-3-octylimidazolium bromide | Imidazolium cation with an octyl chain | Lower viscosity, suitable for extraction processes |
| N,N-Dimethyl-N-octylammonium chloride | Quaternary ammonium salt | Exhibits surfactant properties, effective in emulsification |
The uniqueness of 1-ethyl-3-methylpyridinium perfluorobutanesulfonate lies in its combination of a pyridinium cation with a perfluorinated sulfonate anion, providing exceptional thermal stability and specialized solvation properties that are not typically found in other similar compounds .








